

Application of virus-like particles (VLPs) in next-generation hepatitis B vaccines.

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Compound of Interest

Compound Name: Hepatitis B Vaccine

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Application of Virus-Like Particles (VLPs) in Next-Generation Hepatitis B Vaccines

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Virus-like particles (VLPs) represent a significant advancement in vaccine technology, offering a safe and highly immunogenic platform for preventing and treating infectious diseases. In the context of hepatitis B virus (HBV) infection, VLP-based vaccines have been a cornerstone of global health initiatives for decades. Next-generation HBV vaccines are leveraging the versatility of VLPs to enhance immunogenicity, broaden protection, and develop therapeutic strategies for chronic hepatitis B. These advanced vaccines are based on the self-assembling properties of viral structural proteins, primarily the hepatitis B surface antigen (HBsAg) and the hepatitis B core antigen (HBcAg), to form particles that mimic the structure of the native virus without containing any genetic material, rendering them non-infectious.[1][2][3]

This document provides detailed application notes and experimental protocols for the development and evaluation of VLP-based next-generation **hepatitis B vaccines**. It is intended for researchers, scientists, and drug development professionals working in the field of vaccinology and immunology.

Key Advantages of VLP-Based Hepatitis B Vaccines

- **Enhanced Safety:** VLPs are non-replicative and non-infectious as they lack the viral genome. [\[1\]](#)[\[2\]](#)
- **High Immunogenicity:** Their particulate nature and repetitive surface structure effectively stimulate both humoral and cellular immune responses, often without the need for strong adjuvants.[\[2\]](#)
- **Versatile Platform:** VLPs can be engineered to display foreign epitopes, making them a suitable platform for developing chimeric vaccines against other pathogens.[\[2\]](#)
- **Improved Stability:** VLP-based vaccines are generally stable nanoparticles, which can be advantageous for storage and distribution.[\[1\]](#)

Data Presentation

Table 1: Comparison of Hepatitis B VLP Expression Systems

Expression System	VLP Type	Typical Yield	Advantages	Disadvantages	References
Pichia pastoris	HBsAg, HBcAg	Up to 3 mg/g wet cell weight (HBcAg)	High cell density culture, proper protein folding, potential for post-translational modifications.	Methanol induction can be hazardous on a large scale.	[1]
Escherichia coli	HBcAg	~3.21 mg/L (optimized)	Rapid growth, low cost, well-established genetics.	Lack of post-translational modifications, potential for inclusion body formation, endotoxin contamination.	[4][5]
Plant-based (e.g., Nicotiana benthamiana)	HBcAg	Variable	Low cost, scalable, inherently safe (no human pathogens).	Downstream processing can be complex, lower yields compared to microbial systems.	[2]
Cell-Free Protein Synthesis (Pichia)	HBcAg	~6.4 µg/mL	Rapid prototyping, precise control over	Lower yield, higher cost for large-scale production.	[1]

pastoris
lysate)

reaction
conditions.

Table 2: Characterization of Hepatitis B VLPs

VLP Type	Characterizati on Method	Average Particle Size (Diameter)	Morphology	References
HBsAg	Transmission Electron Microscopy (TEM)	22-25 nm	Spherical, icosahedral contour	[6][7]
HBcAg (wild- type)	Transmission Electron Microscopy (TEM)	29-35 nm	Spherical, icosahedral	[1][8]
Chimeric HBcAg- HEV	Transmission Electron Microscopy (TEM)	~34.1 nm	Irregular spherical ("knobbly")	[8]
HBsAg	Dynamic Light Scattering (DLS)	Hydrodynamic radius (Rh) varies	Provides information on size distribution and aggregation	[9][10][11]

Table 3: Immunogenicity of VLP-Based Hepatitis B Vaccines in Preclinical and Clinical Studies

Vaccine Candidate	Adjuvant	Host	Key Findings (Antibody Titers / T-Cell Response)	References
HBsAg VLP	CpG (ODN1668)	BALB/c mice	Anti-HBsAg titers between 171,000 and 381.6 IU/L.	[12]
Chimeric HBsAg-HCV VLPs	Addavax (MF59 analogue)	BALB/c mice	Antibody titers approaching 5 x 10 ⁴ against displayed HCV epitopes.	[13]
HBc-preS1 VLPs	Alhydrogel	BALB/c mice	High anti-preS1 response and significant T-cell proliferation.	[14]
3-Antigen (pre-S1, pre-S2, S) HBsAg VLP	Aluminum hydroxide	Humans (Phase 3 trial)	Seroprotection rate of 99.3% after 3 doses, higher and more rapid response compared to single-antigen vaccine.	[15]
20 µg HBsAg VLP (3-dose)	Alum	Humans	Geometric mean concentration (GMC) of anti-HBs: 427.46 mIU/mL at 24 months.	[16]

Experimental Protocols

Protocol 1: Production of HBsAg VLPs in *Pichia pastoris* (Small-Scale)

This protocol is adapted from established guidelines for small-scale production.[\[1\]](#)[\[6\]](#)

1. Materials:

- Recombinant *Pichia pastoris* strain harboring the HBsAg gene.
- BMGY (Buffered Glycerol-complex Medium) and BMMY (Buffered Methanol-complex Medium).
- Shake flasks.
- Incubator shaker.

2. Procedure:

- Inoculate 50 mL of BMGY medium with a glycerol stock of the recombinant *P. pastoris* strain.
- Incubate at 30°C with vigorous shaking (250 rpm) for 12-16 hours, or until the optical density at 600 nm (OD₆₀₀) reaches 15.
- Use this culture to inoculate 1 L of BMGY medium in a larger flask and incubate until the OD₆₀₀ reaches approximately 8 (around 14 hours).
- Harvest the cells by centrifugation.
- To induce HBsAg expression, resuspend the cell pellet in BMMY medium.
- Continue incubation at 30°C with shaking for 48-72 hours, adding methanol to a final concentration of 0.5% every 24 hours to maintain induction.
- Harvest the cells by centrifugation for downstream processing.

Protocol 2: Purification of HBsAg VLPs

This protocol involves cell lysis followed by a series of chromatography steps.[\[6\]](#)[\[17\]](#)

1. Materials:

- Lysis buffer (e.g., 25 mM sodium phosphate, 5 mM EDTA, pH 8.0).
- High-pressure homogenizer.
- Polyethylene glycol (PEG) 6000 and NaCl.
- Fumed silica (Aerosil 380).
- Ion-exchange chromatography (IEX) column.
- Size-exclusion chromatography (SEC) column.
- ÄKTA chromatography system or equivalent.

2. Procedure:

- **Cell Lysis:** Resuspend the cell pellet in lysis buffer and pass through a high-pressure homogenizer multiple times.
- **Clarification and Precipitation:** Clarify the lysate by centrifugation. Add PEG 6000 and NaCl to the supernatant to precipitate host cell proteins.
- **Adsorption to Fumed Silica:** After another centrifugation step, adsorb the HBsAg from the supernatant onto fumed silica. Elute the HBsAg from the silica.
- **Ion-Exchange Chromatography (IEX):** Further purify the eluate using an IEX column to remove additional contaminants.
- **Size-Exclusion Chromatography (SEC):** Perform a final polishing step using an SEC column to separate assembled VLPs from monomers and smaller impurities.
- **Characterization:** Analyze the purified fractions by SDS-PAGE and confirm VLP formation by Transmission Electron Microscopy (TEM).

Protocol 3: Immunological Evaluation in Mice

This protocol outlines a general procedure for assessing the immunogenicity of a VLP vaccine candidate in a mouse model.[\[12\]](#)[\[14\]](#)

1. Materials:

- BALB/c mice (6-8 weeks old).
- VLP vaccine formulation.
- Adjuvant of choice (e.g., Alhydrogel, CpG ODN).
- Sterile PBS and syringes.
- ELISA plates and reagents.
- ELISpot plates and reagents.
- Flow cytometer and antibodies for intracellular cytokine staining.

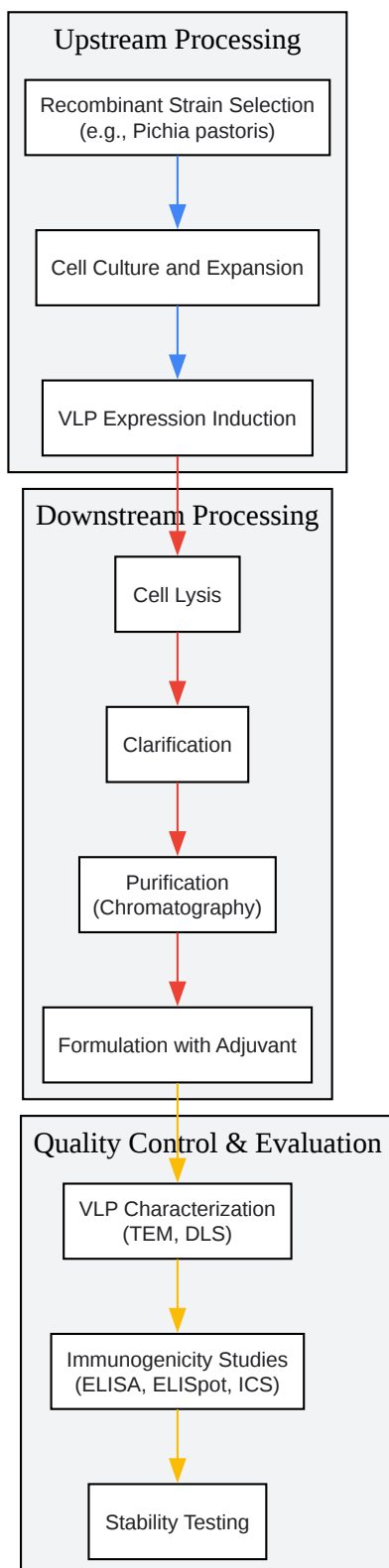
2. Procedure:

- Immunization: Immunize groups of mice (n=5-10) subcutaneously or intramuscularly with the VLP vaccine formulation. Include a control group receiving adjuvant only. Administer booster immunizations at 2-3 week intervals.
- Serum Collection: Collect blood samples at specified time points (e.g., before immunization and 2 weeks after each boost) to obtain serum for antibody analysis.
- Antibody Titer Determination (ELISA): a. Coat ELISA plates with recombinant HBsAg or the specific antigen of interest. b. Block the plates to prevent non-specific binding. c. Add serial dilutions of mouse sera and incubate. d. Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. e. Add a substrate solution and measure the absorbance to determine the antibody titer.
- T-Cell Response Analysis (ELISpot): a. Isolate splenocytes from immunized mice. b. Add splenocytes to an ELISpot plate pre-coated with capture antibodies for specific cytokines (e.g., IFN- γ , IL-4). c. Stimulate the cells with the VLP antigen or specific peptides. d. After incubation, wash the plate and add a biotinylated detection antibody. e. Add a streptavidin-

enzyme conjugate and a substrate to visualize the spots, which represent cytokine-secreting cells.

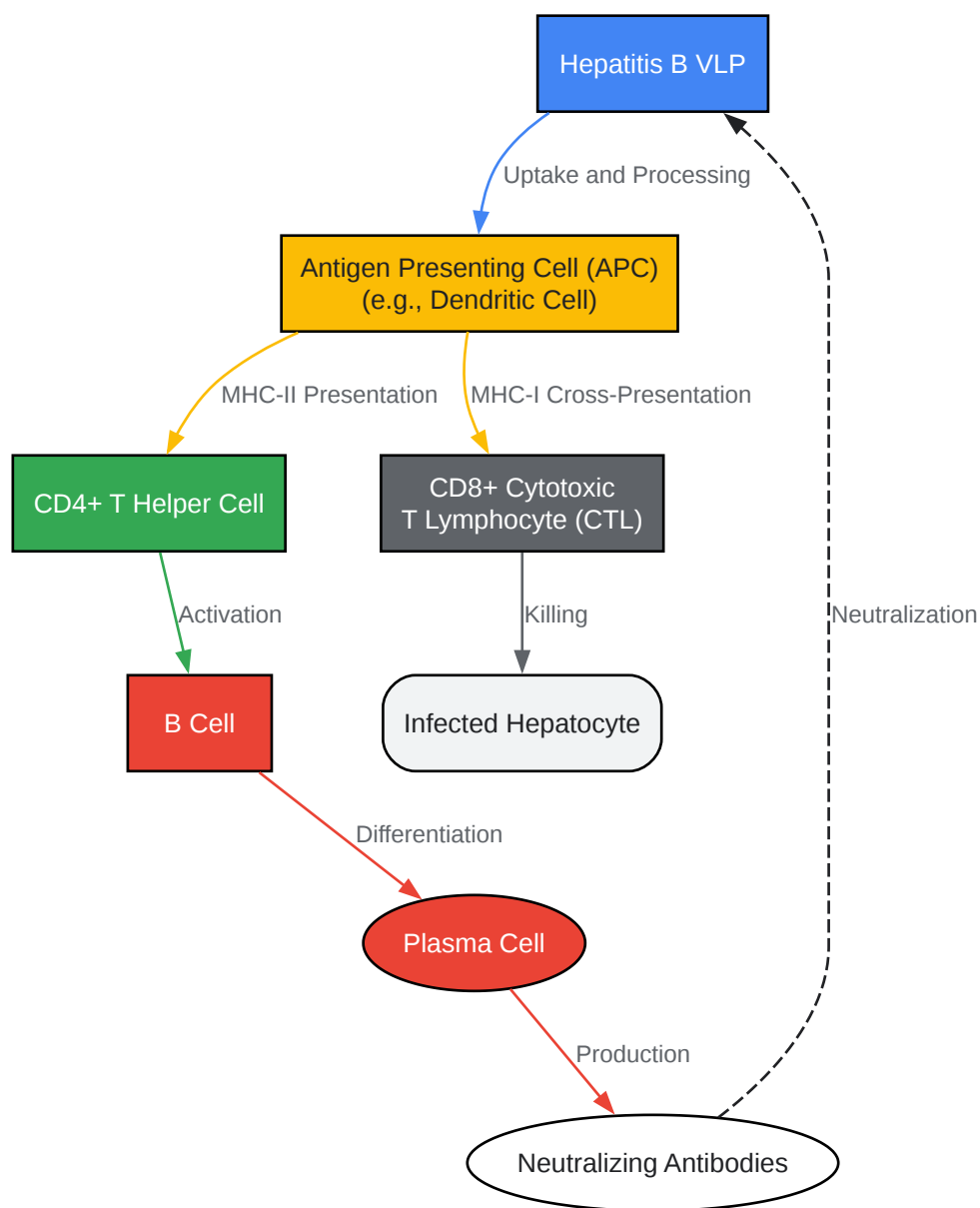
- Intracellular Cytokine Staining (ICS): a. Stimulate isolated splenocytes with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A). b. Stain the cells for surface markers (e.g., CD4, CD8). c. Fix and permeabilize the cells. d. Stain for intracellular cytokines (e.g., IFN- γ , TNF- α , IL-2). e. Analyze the cells by flow cytometry to quantify the percentage of antigen-specific, cytokine-producing T-cells.

Mandatory Visualizations



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Caption: Workflow for the development of a VLP-based **Hepatitis B vaccine**.



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Caption: Immune response pathway induced by Hepatitis B VLP vaccines.

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